4-Methylphenyl 4-(hexyloxy)benzoate
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Overview
Description
4-Methylphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 4-methylphenyl group and a hexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-(hexyloxy)benzoate typically involves the esterification reaction between 4-methylphenol and 4-(hexyloxy)benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methylphenol and 4-(hexyloxy)benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-Methylphenol and 4-(hexyloxy)benzoic acid.
Reduction: 4-Methylphenol and 4-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methylphenyl 4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of liquid crystal materials for display technologies and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active components that interact with biological pathways. The aromatic rings in the compound can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl benzoate: Similar structure but lacks the hexyloxy group.
4-Methoxyphenyl 4-(hexyloxy)benzoate: Similar structure but has a methoxy group instead of a methyl group.
Phenyl 4-(hexyloxy)benzoate: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
4-Methylphenyl 4-(hexyloxy)benzoate is unique due to the presence of both a methyl group and a hexyloxy group, which confer distinct physicochemical properties
Properties
CAS No. |
58600-98-9 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-methylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C20H24O3/c1-3-4-5-6-15-22-18-13-9-17(10-14-18)20(21)23-19-11-7-16(2)8-12-19/h7-14H,3-6,15H2,1-2H3 |
InChI Key |
FUMZYMUXRMNHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
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